5-Acetyl-2-methoxybenzenesulfonyl chloride

Description

Significance of Sulfonyl Chloride Functionality in Organic Synthesis

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis due to its high reactivity towards nucleophiles. This reactivity allows for the formation of stable sulfonamides, sulfonate esters, and other sulfur-containing compounds. Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The sulfonyl chloride group acts as an excellent electrophile, readily reacting with primary and secondary amines to form robust C-N-S linkages. This reliability and predictability make arenesulfonyl chlorides essential tools for chemists in the construction of complex molecular architectures.

Historical Context of Benzenesulfonyl Chloride Derivatives in Research

The exploration of benzenesulfonyl chloride and its derivatives dates back to the 19th century, with significant advancements in their application emerging in the early 20th century. Initially, their chemistry was primarily explored in the context of dye synthesis. However, the discovery of the antibacterial properties of sulfonamide drugs in the 1930s marked a turning point, catapulting benzenesulfonyl chloride derivatives to the forefront of medicinal chemistry research. This led to the development of a vast library of sulfonamide-based therapeutics. Over the decades, the scope of their application has expanded into various areas of organic synthesis, including their use as protecting groups and as precursors to other functional groups.

Overview of 5-Acetyl-2-methoxybenzenesulfonyl Chloride within the Arenesulfonyl Chloride Class

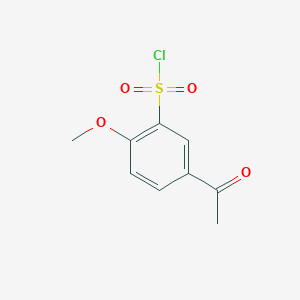

Within the diverse family of arenesulfonyl chlorides, this compound is a notable member. Its structure is characterized by a benzene (B151609) ring substituted with a sulfonyl chloride group, a methoxy (B1213986) group (-OCH₃) at the ortho position, and an acetyl group (-COCH₃) at the meta position relative to the sulfonyl chloride. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable building block for the synthesis of targeted molecules with potential applications in medicinal chemistry and materials science. The presence of the acetyl and methoxy groups can influence the electronic properties of the aromatic ring and provide additional sites for chemical modification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6(11)7-3-4-8(14-2)9(5-7)15(10,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLGNNCUSXYNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406137 | |

| Record name | 5-acetyl-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85276-41-1 | |

| Record name | 5-acetyl-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Acetyl 2 Methoxybenzenesulfonyl Chloride

Transformation of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a versatile functional group that can be converted into several other sulfur-containing functionalities. These transformations typically involve reactions at the highly electrophilic sulfur center or reduction of the entire group.

The core reactivity of 5-acetyl-2-methoxybenzenesulfonyl chloride involves nucleophilic substitution, where a nucleophile attacks the sulfur atom, displacing the chloride ion, which is an excellent leaving group. This general mechanism is analogous to the reactions of acyl chlorides. libretexts.orglibretexts.orgchemguide.co.uk

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of sulfonamides. libretexts.orgresearchgate.netmdpi.com This reaction proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. commonorganicchemistry.com The reaction with ammonia (B1221849) yields the primary sulfonamide, 5-acetyl-2-methoxybenzenesulfonamide. sciencemadness.org

General Reaction:

R¹R²NH + C₉H₉ClO₄S → C₉H₈O₄S(NR¹R²) + HCl

Table 1: Synthesis of Sulfonamides from this compound

| Nucleophile (Amine) | Product |

|---|---|

| Ammonia (NH₃) | 5-Acetyl-2-methoxybenzenesulfonamide |

| Primary Amine (RNH₂) | N-Alkyl/Aryl-5-acetyl-2-methoxybenzenesulfonamide |

In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to yield sulfonic esters (sulfonates). This reaction also proceeds via a nucleophilic addition-elimination pathway, where the oxygen atom of the alcohol attacks the sulfur center. libretexts.orgchemguide.co.uk The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which not only catalyzes the reaction but also scavenges the HCl byproduct. youtube.com The formation of sulfonate esters is a method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions. youtube.com

General Reaction:

ROH + C₉H₉ClO₄S → C₉H₈O₄S(OR) + HCl

Table 2: Synthesis of Sulfonic Esters from this compound

| Nucleophile (Alcohol) | Product |

|---|---|

| Methanol (B129727) (CH₃OH) | Methyl 5-acetyl-2-methoxybenzenesulfonate |

| Ethanol (B145695) (C₂H₅OH) | Ethyl 5-acetyl-2-methoxybenzenesulfonate |

Sulfonylureas are a class of compounds that can be synthesized from sulfonyl chlorides. One common synthetic route involves the reaction of a sulfonamide with an isocyanate in the presence of a base. vjst.vn Therefore, 5-acetyl-2-methoxybenzenesulfonamide, derived from the corresponding sulfonyl chloride, could serve as a precursor.

A more direct, though sometimes less efficient, method is the reaction of a sulfonyl chloride with a urea (B33335) derivative. google.com However, this direct approach can result in low yields and the formation of byproducts. google.com A more successful variation involves reacting the sulfonyl chloride with a substituted isourea alkyl ether, followed by hydrolysis to give the desired sulfonylurea. google.com

General Reaction (via Sulfonamide):

C₉H₈O₄S(NH₂) + R-NCO → C₉H₈O₄S(NHCONH-R)

Table 3: Reactants for the Synthesis of 5-Acetyl-2-methoxy-N-(substituted)benzenesulfonylurea

| Precursor from Sulfonyl Chloride | Second Reactant | Product Class |

|---|---|---|

| 5-Acetyl-2-methoxybenzenesulfonamide | Alkyl/Aryl Isocyanate | N-((alkyl/arylcarbamoyl)carbamoyl)-5-acetyl-2-methoxybenzenesulfonamide |

The sulfonyl chloride group can be chemically reduced to form the corresponding thiol (or thiophenol, in the case of aryl sulfonyl chlorides). Several methods exist for this transformation. One common laboratory method involves the use of zinc dust in an acidic medium, such as sulfuric acid. sciencemadness.org Another approach is the reduction using triphenylphosphine (B44618). researchgate.net Catalytic hydrogenation over a palladium catalyst is also an effective industrial method for the reduction of aryl sulfonyl chlorides to aryl thiols. google.com This process typically requires a base to neutralize the HCl generated. google.com

General Reaction:

C₉H₉ClO₄S + [Reducing Agent] → C₉H₁₀O₂S (5-acetyl-2-methoxythiophenol)

Table 4: Reduction of this compound to Thiophenol

| Reducing Agent(s) | Conditions |

|---|---|

| Zinc (Zn) / Sulfuric Acid (H₂SO₄) | Acidic aqueous solution |

| Triphenylphosphine (PPh₃) | Varies |

Nucleophilic Substitution Reactions at the Sulfonyl Center

Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.orgresearchgate.net Typically, these reactions utilize aryl halides or triflates as electrophilic partners. wikipedia.orglibretexts.org However, aryl sulfonyl chlorides have also been developed as alternative electrophiles for these transformations. chemrxiv.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an aryl electrophile in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl electrophile to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Mizoroki-Heck reaction couples an aryl electrophile with an alkene, also catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl electrophile to Pd(0), followed by insertion of the alkene (carbometallation), and subsequent β-hydride elimination to form the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. uwindsor.ca

Table 5: Potential Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) complex, Base (e.g., K₂CO₃) | Biaryl or Styrene derivative |

Table of Compounds

| Compound Name |

|---|

| 5-Acetyl-2-methoxybenzenesulfonamide |

| This compound |

| 5-acetyl-2-methoxythiophenol |

| Ethyl 5-acetyl-2-methoxybenzenesulfonate |

| Ethyl isocyanate |

| Methyl 5-acetyl-2-methoxybenzenesulfonate |

| N-Alkyl/Aryl-5-acetyl-2-methoxybenzenesulfonamide |

| N,N-Dialkyl/Aryl-5-acetyl-2-methoxybenzenesulfonamide |

| Phenyl 5-acetyl-2-methoxybenzenesulfonate |

| Pyridine |

| Triethylamine |

Carbon-Sulfur (C-S) Bond Formation Reactions

Arenesulfonyl chlorides, including this compound, are valuable reagents for the formation of carbon-sulfur bonds, a key structural motif in many pharmaceuticals and functional materials. researchgate.net These reactions often proceed via reductive processes that utilize the sulfonyl chloride as a sulfur atom source.

A notable method for C-S bond formation is the sulfenylation of organozinc reagents. Research has demonstrated that a copper(I) iodide (CuI) promoted reaction between organozinc reagents and arylsulfonyl chlorides can produce sulfide (B99878) products in excellent yields under mild conditions. rsc.orgresearchgate.net The reaction is believed to proceed through an alkyl or aryl radical mechanism. rsc.org

In this process, the arenesulfonyl chloride is reduced, typically with a phosphine (B1218219) like triphenylphosphine (PPh₃), to generate a sulfur-based electrophile that reacts with the organozinc compound. rsc.org The functional group tolerance of organozinc reagents makes this a versatile method. scispace.com For this compound, the presence of the acetyl and methoxy (B1213986) groups is compatible with these reaction conditions, allowing for its use in the synthesis of functionalized aryl sulfides.

Table 1: Representative CuI-Promoted Sulfenylation of Organozinc Reagents with Arylsulfonyl Chlorides

| Arylsulfonyl Chloride | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Phenylzinc chloride | Phenyl p-tolyl sulfide | 95 |

| Benzenesulfonyl chloride | Benzylzinc chloride | Benzyl phenyl sulfide | 92 |

| 4-Chlorobenzenesulfonyl chloride | Ethylzinc chloride | Ethyl 4-chlorophenyl sulfide | 88 |

This table presents generalized data for arenesulfonyl chlorides to illustrate the scope of the reaction.

Traditional sulfide synthesis often involves the use of thiols, which are notorious for their foul odor and toxicity. Consequently, there is significant interest in developing thiol-free methodologies, where arenesulfonyl chlorides serve as odorless and stable sulfur surrogates. nih.gov

One approach involves the direct oxidative chlorination of various sulfur compounds to produce arenesulfonyl chlorides, which can then be used in subsequent reactions. researchgate.netorganic-chemistry.orgresearchgate.net More directly, arenesulfonyl chlorides can be used in coupling reactions where the sulfonyl group is reduced in situ to form the desired sulfide. For example, a copper-catalyzed direct coupling of aryl boronic acids with arylsulfonyl chlorides has been developed for the preparation of diaryl thioethers. researchgate.net These methods avoid the isolation and handling of volatile thiols, representing a greener and more practical approach to C-S bond formation. nih.gov this compound is a suitable substrate for these thiol-free approaches.

Palladium-Catalyzed Reactions

Palladium catalysis has revolutionized organic synthesis, and arenesulfonyl chlorides have emerged as versatile coupling partners in these transformations. They can act as sources of aryl groups through the extrusion of sulfur dioxide, a process known as desulfitative coupling.

Palladium-catalyzed direct desulfitative arylation allows for the formation of carbon-carbon bonds between arenes and heteroarenes using arenesulfonyl chlorides as the aryl source. chemrevlett.comchemrevlett.com This reaction represents an alternative to traditional cross-coupling reactions that use organometallic reagents. The C-S bond of the sulfonyl chloride is cleaved, and a new C-C bond is formed via C-H bond activation of the coupling partner. chemrevlett.comchemrevlett.com

Studies have shown that this procedure is tolerant of a wide range of functional groups on the arenesulfonyl chloride, including acetyl, cyano, nitro, and halo groups. rsc.org Specifically, the palladium-catalyzed desulfitative C-arylation of benzo[d]oxazole has been successfully demonstrated with various substituted arenesulfonyl chlorides, providing 2-aryl benzoxazoles in good yields. rsc.org This indicates that this compound can be effectively employed as an arylating agent in such palladium-catalyzed C-H functionalization reactions.

Table 2: Palladium-Catalyzed Direct Desulfitative Arylation of Heteroarenes with Arenesulfonyl Chlorides

| Heteroarene | Arenesulfonyl Chloride | Catalyst/Base | Product |

|---|---|---|---|

| N-Methylpyrrole | Benzenesulfonyl chloride | PdCl₂(CH₃CN)₂ / Li₂CO₃ | 2-Phenyl-N-methylpyrrole |

| Furan | p-Toluenesulfonyl chloride | Pd(OAc)₂ / K₂CO₃ | 2-(p-Tolyl)furan |

| Benzo[d]oxazole | 4-Acetylbenzenesulfonyl chloride | Pd(OAc)₂ / Ag₂CO₃ | 2-(4-Acetylphenyl)benzo[d]oxazole |

This table showcases examples of the desulfitative arylation reaction, highlighting the compatibility of the acetyl group. chemrevlett.comrsc.org

Arenesulfonyl chlorides are also utilized in palladium-catalyzed reactions involving the C-H activation of complex molecular systems. nih.gov These reactions enable the direct functionalization of C-H bonds, which is a highly atom-economical and efficient strategy for synthesizing complex molecules. In these transformations, the arenesulfonyl chloride can serve dual roles, sometimes acting as an oxidant to maintain the palladium catalytic cycle and other times as the coupling partner that introduces the aryl group. nih.gov

The regioselectivity of C-H activation is often directed by a functional group within the substrate. nih.gov The versatility of arenesulfonyl chlorides as reagents in these systems allows for various outcomes, including arylation, chlorination, and the formation of sulfones, depending on the specific reaction conditions. nih.gov The electronic properties of the substituents on the arenesulfonyl chloride, such as the acetyl and methoxy groups in this compound, can influence the efficiency and outcome of these C-H activation reactions.

Solvolysis Studies of Arenesulfonyl Chlorides

The solvolysis of arenesulfonyl chlorides (ArSO₂Cl) has been studied to elucidate the mechanisms of nucleophilic substitution at a sulfur atom. nih.gov These reactions typically proceed through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism, although some Sₙ1 character is possible in highly ionizing solvents. nih.gov The reaction rate is influenced by the solvent composition and the electronic nature of the substituents on the aromatic ring.

Early studies on the solvolysis of benzenesulfonyl chloride and its substituted derivatives in aqueous acetone (B3395972) and aqueous ethanol revealed that the reaction rates are only modestly affected by substituents. nih.gov For instance, in 50% aqueous acetone, the rate difference between the activating p-methyl derivative and the deactivating m-nitro derivative was less than a factor of five. This suggests a mechanism where bond-making and bond-breaking are somewhat synchronous, with less charge development at the sulfur center compared to typical Sₙ1 reactions at carbon. nih.gov

For this compound, the two substituents have opposing electronic effects. The 2-methoxy group is electron-donating through resonance (+R effect), while the 5-acetyl group is electron-withdrawing through resonance and induction (-R, -I effects). The net effect on the solvolysis rate would depend on the balance of these influences on the electrophilicity of the sulfur atom and the stability of the transition state. Given the general insensitivity of arenesulfonyl chloride solvolysis to substituent effects, it is expected that the rate for this compound would be comparable to that of unsubstituted benzenesulfonyl chloride. nih.gov

Table 3: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water at 25.0 °C

| Substituent | Rate Constant (min⁻¹) | Relative Rate |

|---|---|---|

| p-Methyl | 0.0106 | 0.73 |

| H (Unsubstituted) | 0.0146 | 1.00 |

Data adapted from historical studies to illustrate the modest impact of electronic effects on solvolysis rates. nih.gov

Kinetic and Mechanistic Insights into Alcoholysis

The alcoholysis of this compound is expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comnih.gov This pathway involves a direct attack of an alcohol molecule (the nucleophile) on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion.

The reaction kinetics would typically follow a second-order rate law, being first-order in both the sulfonyl chloride and the alcohol. However, when the alcohol is used as the solvent, its concentration remains effectively constant, and the reaction exhibits pseudo-first-order kinetics with respect to the sulfonyl chloride. The mechanism is best described as a concerted process where the bond to the incoming nucleophile forms concurrently with the cleavage of the sulfur-chlorine bond. acs.org While an addition-elimination pathway is a theoretical possibility for reactions at sulfonyl centers, it is generally disfavored for sulfonyl chlorides in solvolysis. nih.gov

Studies on analogous benzenesulfonyl chlorides indicate that the reaction rate is influenced by the electronic nature of the ring substituents. acs.orgbeilstein-journals.org For this compound, the substituents are predicted to have a significant impact:

The acetyl group at the 5-position is electron-withdrawing, which increases the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating the reaction.

The methoxy group at the 2-position has a dual electronic nature; it is electron-withdrawing by induction but electron-donating by resonance. stackexchange.comlibretexts.org Its net effect on the reaction rate is more complex and is discussed further in section 3.3.3.

Influence of Solvent Networks on Transition State Structures

The structure of the transition state in the alcoholysis of arenesulfonyl chlorides is significantly influenced by the surrounding solvent molecules. It is proposed that the transition state involves the participation of multiple alcohol molecules. nih.govresearchgate.net One alcohol molecule acts as the nucleophile, directly attacking the sulfur atom, while a second (and possibly a third) molecule can function as a general base catalyst. nih.govbeilstein-journals.org This second molecule facilitates the reaction by deprotonating the attacking alcohol as it forms a bond with the sulfur, thereby increasing its nucleophilicity.

This participation of multiple solvent molecules can lead to a highly ordered, cyclic transition state. nih.govresearchgate.net Such an arrangement would be reflected in a large, negative entropy of activation (ΔS‡), a feature that has been observed in the solvolysis of related sulfonyl chlorides. cdnsciencepub.com

Kinetic Solvent Isotope Effect (KSIE) studies on other sulfonyl chlorides provide further evidence for this mechanism. mdpi.comnih.gov For instance, comparing reaction rates in methanol (CH₃OH) and deuterated methanol (CH₃OD) often yields KSIE values (kMeOH/kMeOD) significantly greater than unity, typically around 1.76 for some substrates. mdpi.comnih.gov A high KSIE value is consistent with a transition state where the O-H bond of the attacking alcohol is substantially broken, as would be expected in a general base-catalyzed process. nih.gov

Table 1: Representative Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of Arenesulfonyl Chlorides. This table presents typical data for analogous compounds to illustrate the concept as specific data for this compound is not available.

| Substrate | KSIE Ratio | Typical Value | Mechanistic Implication |

|---|---|---|---|

| Benzenesulfonyl Chloride | kH₂O/kD₂O | ~1.56 | Significant O-H bond breaking in the transition state |

| trans-β-Styrenesulfonyl Chloride | kMeOH/kMeOD | 1.76 | General base catalysis by solvent |

Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of the steric and electronic effects of its substituents.

Electronic Effects: The rate of the SN2 reaction at the sulfonyl group is sensitive to the electron density at the sulfur atom. Electron-withdrawing groups (EWGs) on the aromatic ring enhance the electrophilicity of the sulfur, typically leading to an increased reaction rate, while electron-donating groups (EDGs) have the opposite effect. beilstein-journals.org

5-Acetyl Group: This group is a moderate EWG, withdrawing electron density from the ring through both its negative inductive (-I) and negative resonance (-M) effects. Positioned meta to the sulfonyl group, its primary influence is inductive withdrawal, which increases the partial positive charge on the sulfur atom and accelerates the rate of nucleophilic attack.

2-Methoxy Group: The methoxy group exhibits a dual nature. It is an EWG by induction due to the high electronegativity of the oxygen atom but is a strong EDG by resonance due to the ability of its lone pair electrons to delocalize into the aromatic ring. stackexchange.comlibretexts.orgaskfilo.com When positioned ortho to the reaction center, the inductive effect tends to dominate in reactions where the transition state does not involve significant positive charge buildup on the ring itself. Therefore, the ortho-methoxy group is expected to be rate-enhancing by inductively withdrawing electron density.

Steric Effects: The presence of a substituent at the ortho position can sterically hinder the approach of the nucleophile to the reaction center. However, in the case of arenesulfonyl chlorides, ortho-alkyl groups have been observed to cause a counterintuitive acceleration of the substitution rate. researchgate.netmdpi.com This phenomenon, sometimes termed "steric acceleration," is thought to arise from the ortho-substituent restricting the rotation around the C-S bond. This may lock the sulfonyl group into a conformation that is sterically more favorable for the formation of the trigonal bipyramidal transition state, or it may relieve ground-state strain upon moving to the transition state. researchgate.netmdpi.com It is plausible that the ortho-methoxy group in this compound could exert a similar rate-enhancing steric effect.

Linear Free Energy Relationships in Solvolysis

Linear Free Energy Relationships (LFERs) are powerful tools for elucidating reaction mechanisms by systematically correlating changes in reaction rates with changes in reactant structure or solvent properties. nih.govutdallas.edu

The Hammett Equation: The Hammett equation, log(k/k₀) = ρσ, quantitatively relates the rate constant (k) of a reaction to the electronic properties of a substituent, defined by its substituent constant (σ). wikipedia.org The reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups. The σ_ortho value for methoxy is not standardly used due to the complication of steric effects, but its inductive and resonance contributions are considered.

| Substituent | Position on Ring | σ Constant Type | Approximate Value | Electronic Effect |

|---|---|---|---|---|

| Acetyl (COCH₃) | meta | σmeta | +0.38 | Electron-withdrawing |

| Methoxy (OCH₃) | para | σpara | -0.27 | Electron-donating (net) |

| Methoxy (OCH₃) | meta | σmeta | +0.12 | Electron-withdrawing (inductive) |

The Grunwald-Winstein Equation: The extended Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is used to analyze the effect of the solvent on reaction rates. It dissects the solvent effect into its nucleophilicity (NT, with sensitivity l) and its ionizing power (YCl, with sensitivity m). mdpi.comnih.gov

For the SN2 solvolysis of arenesulfonyl chlorides, the reaction is highly sensitive to solvent nucleophilicity and moderately sensitive to solvent ionizing power. mdpi.com This is reflected in typical values of l ≈ 1.0–1.3 and m ≈ 0.5–0.6. mdpi.com

A high l value confirms that the solvent is acting as a nucleophile in the rate-determining step, which is characteristic of an SN2 mechanism.

A moderate m value indicates significant charge separation in the transition state, with the leaving chloride ion developing a partial negative charge.

The solvolysis of this compound in various alcohols is expected to show a good correlation with the Grunwald-Winstein equation, yielding l and m values consistent with a concerted SN2 mechanism. mdpi.com

Derivatization Strategies and Synthetic Utility of 5 Acetyl 2 Methoxybenzenesulfonyl Chloride

Access to Functionalized Arenesulfonamides

The reaction of 5-acetyl-2-methoxybenzenesulfonyl chloride with nitrogen-based nucleophiles, particularly primary and secondary amines, is a cornerstone of its synthetic utility. This reaction provides reliable access to a diverse range of arenesulfonamides, which are significant structural motifs in medicinal chemistry and material science.

The synthesis of arenesulfonamides from this compound is typically achieved through its reaction with a broad spectrum of amines, including ammonia (B1221849), primary aliphatic and aromatic amines, and secondary amines. This process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen bond. The reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.

The structural diversity of the resulting sulfonamides is dictated by the choice of the amine reactant. By varying the amine, a library of sulfonamides with different steric and electronic properties can be generated. For instance, reaction with simple alkylamines yields N-alkyl-5-acetyl-2-methoxybenzenesulfonamides, while reaction with various substituted anilines produces a range of N-aryl derivatives. This strategy allows for the systematic modification of the sulfonamide's properties for various applications.

| Amine Reactant | Resulting Sulfonamide Product | Structural Motif |

| Ammonia (NH₃) | 5-Acetyl-2-methoxybenzenesulfonamide | Primary Sulfonamide |

| Methylamine (CH₃NH₂) | N-Methyl-5-acetyl-2-methoxybenzenesulfonamide | N-Alkyl Sulfonamide |

| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-5-acetyl-2-methoxybenzenesulfonamide | N-Aryl Sulfonamide |

| Piperidine (C₅H₁₀NH) | 1-[(5-Acetyl-2-methoxyphenyl)sulfonyl]piperidine | N-Cyclic Sulfonamide |

The primary sulfonamide, 5-acetyl-2-methoxybenzenesulfonamide (derived from the reaction of the sulfonyl chloride with ammonia), is a key intermediate for the synthesis of more reactive functional groups, namely sulfuryl isocyanates and isothiocyanates. These compounds are powerful electrophiles used in the construction of various derivatives.

Sulfuryl Isocyanates: The conversion of the primary sulfonamide to 5-acetyl-2-methoxybenzenesulfonyl isocyanate can be achieved by reacting it with phosgene (B1210022) (COCl₂) or a phosgene equivalent. This transformation introduces the highly reactive isocyanate (-N=C=O) group, which readily participates in addition reactions with nucleophiles like alcohols and amines to form carbamates and ureas, respectively.

Sulfuryl Isothiocyanates: Similarly, the corresponding sulfuryl isothiocyanate can be prepared from the primary sulfonamide. A common method involves reaction with thiophosgene (B130339) (CSCl₂). The resulting 5-acetyl-2-methoxybenzenesulfonyl isothiocyanate features the -N=C=S group, a versatile handle for synthesizing thiocarbamates and thioureas. Isothiocyanates are valuable intermediates in the synthesis of various biologically active compounds and heterocycles. researchgate.net

Construction of Novel Heterocyclic Systems

The 5-acetyl-2-methoxybenzenesulfonyl group can be incorporated into various heterocyclic frameworks, where it can serve as a protecting group, an activating group, or a key structural component influencing the molecule's biological activity.

This compound is utilized in the synthesis of functionalized indazoles. A common synthetic strategy involves the N-sulfonylation of a pre-existing indazole ring. For example, a substituted indazole can be deprotonated with a strong base, such as sodium hydride, to form the corresponding anion. mdpi.com This anion then acts as a nucleophile, attacking the sulfonyl chloride to yield an N-sulfonylated indazole. mdpi.com This derivatization is crucial for creating libraries of potential therapeutic agents, as the arylsulfonamide moiety can form key interactions with biological targets. mdpi.comacs.org This approach allows for the regioselective introduction of the sulfonyl group at the N1 position of the indazole core.

The synthesis of N-arylsulfonylindoles is a straightforward and widely used application of arylsulfonyl chlorides. tandfonline.com The nitrogen atom of the indole (B1671886) ring is sufficiently nucleophilic to react with this compound. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), in an inert solvent. scielo.brnih.gov The resulting N-sulfonylated indole features the 5-acetyl-2-methoxybenzenesulfonyl group attached to the indole nitrogen. This modification serves several purposes:

Protection: It protects the indole nitrogen from participating in unwanted side reactions during subsequent synthetic steps.

Activation: The electron-withdrawing nature of the sulfonyl group can alter the reactivity of the indole ring, directing further electrophilic substitution to specific positions.

Pharmacophore: The N-arylsulfonylindole scaffold is a recognized pharmacophore in drug discovery, and introducing the specific 5-acetyl-2-methoxy substitution pattern allows for the exploration of structure-activity relationships. scielo.brnih.govnih.gov

In carbohydrate chemistry, selective functionalization of hydroxyl groups is a key challenge. Arylsulfonyl chlorides are valuable reagents for the regioselective sulfonylation of sugar derivatives like N-acetylglucosamine. Due to steric and electronic differences, the various hydroxyl groups on the sugar ring exhibit different reactivities. Typically, the primary hydroxyl group (at the C-6 position) is the most sterically accessible and reactive towards sulfonylating agents. mdpi.com

By carefully controlling reaction conditions (e.g., temperature, stoichiometry, and the use of catalysts like dibutyltin (B87310) oxide), this compound can be directed to react selectively with a specific hydroxyl group of N-acetylglucosamine. mdpi.com The resulting sulfonate ester is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce other functional groups at that position. This strategy is fundamental for the synthesis of complex, biologically active carbohydrate-based molecules.

Natural Product Synthesis and Modification

The intricate structures of natural products often present formidable challenges to synthetic chemists. The selective modification of these molecules is crucial for developing new therapeutic agents and understanding their biological mechanisms. While direct evidence linking this compound to the synthesis of cylindrospermopsins is not available in the current body of scientific literature, we can extrapolate its potential utility based on the known reactivity of sulfonyl chlorides in the synthesis of complex molecules.

The synthesis of complex natural products often involves the late-stage functionalization of advanced intermediates. Sulfonyl chlorides, such as this compound, are valuable reagents in this context. They can be used to introduce a sulfonyl group onto a nucleophilic site, such as an alcohol or an amine, within a complex molecular framework. This sulfonylation can serve several purposes:

Protecting Group: The sulfonyl group can act as a robust protecting group for alcohols and amines, stable to a wide range of reaction conditions.

Activation for Nucleophilic Substitution: A sulfonate ester is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce new functional groups.

Chiral Auxiliary: In some cases, a chiral sulfonyl group can be used to direct the stereochemical outcome of subsequent reactions.

The presence of the acetyl and methoxy (B1213986) groups on the benzenesulfonyl chloride ring can modulate its reactivity and solubility, potentially offering advantages in specific synthetic contexts. The acetyl group, being an electron-withdrawing group, can increase the reactivity of the sulfonyl chloride. The methoxy group, an electron-donating group, can influence the electronic properties and potentially the binding interactions of the final sulfonated product.

A hypothetical integration of this compound into a complex molecular architecture is depicted in the following table:

| Step | Reaction | Reagent | Purpose |

| 1 | Sulfonylation of a primary alcohol | This compound, Pyridine (B92270) | Introduction of the sulfonyl group as a protecting group or for activation. |

| 2 | Nucleophilic displacement | Azide nucleophile (e.g., NaN3) | Introduction of a nitrogen-containing functional group. |

| 3 | Reduction of the azide | H2, Pd/C | Formation of a primary amine. |

This sequence illustrates how this compound could be employed to achieve a net conversion of an alcohol to an amine, a common transformation in the synthesis of alkaloids and other nitrogen-containing natural products.

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities. Sulfonyl chlorides can be utilized in several enantioselective methodologies.

One common strategy involves the use of a chiral sulfonyl chloride as a chiral derivatizing agent . Reaction of a racemic mixture of a chiral alcohol or amine with an enantiopure sulfonyl chloride results in the formation of a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by chromatography or crystallization. Subsequent removal of the chiral sulfonyl auxiliary affords the separated enantiomers of the original alcohol or amine.

While this compound is not itself chiral, it can be used to synthesize chiral sulfonyl chlorides or can be incorporated into chiral ligands for asymmetric catalysis. For instance, the acetyl group could be a handle for the attachment of a chiral moiety.

Another approach is the use of sulfonyl chlorides in the preparation of chiral catalysts. For example, chiral sulfonamides, derived from sulfonyl chlorides and chiral amines, can serve as ligands for transition metal catalysts used in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The utility of sulfonyl chloride precursors in enantioselective synthesis is summarized in the table below:

| Methodology | Role of Sulfonyl Chloride Precursor | Example Application |

| Chiral Derivatization | Formation of diastereomers from a racemic mixture | Resolution of chiral alcohols or amines |

| Chiral Auxiliary | Temporary incorporation of a chiral sulfonyl group to direct stereochemistry | Asymmetric aldol (B89426) reactions or Diels-Alder reactions |

| Chiral Ligand Synthesis | Preparation of chiral sulfonamide ligands for asymmetric catalysis | Enantioselective hydrogenation of olefins |

Computational Chemistry and Spectroscopic Characterization in Research of 5 Acetyl 2 Methoxybenzenesulfonyl Chloride

Molecular Structure Elucidation and Conformational Analysis

Determining the precise three-dimensional arrangement of atoms in a molecule is crucial. Various experimental techniques are employed to achieve this, often complemented by computational analysis.

In a study of a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan, X-ray crystallography revealed a monoclinic crystal system with a P21 space group. researchgate.net Such analyses also shed light on intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. For example, the crystal structure of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (B114252) is stabilized by various intermolecular interactions, and a comparison with its sulfonyl fluoride (B91410) analog highlights how changing a single atom can affect the crystal packing. nih.gov These studies exemplify how X-ray diffraction of crystalline derivatives of 5-Acetyl-2-methoxybenzenesulfonyl chloride could provide definitive structural information.

Table 1: Example Crystal Structure Data for a Related Sulfonyl Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.123 |

| b (Å) | 6.456 |

| c (Å) | 15.789 |

| β (°) | 98.45 |

Note: Data is illustrative and based on findings for related sulfonamide structures.

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used for the characterization of sulfonyl chlorides and their derivatives.

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. While specific spectral data for this compound is available from commercial suppliers, detailed assignments in the scientific literature are scarce. bldpharm.com However, analysis of related compounds demonstrates the utility of this technique. For example, in the synthesis of N'-acetyl-4-methoxy-N'-methylbenzohydrazide, ¹H NMR was used to identify signals corresponding to different rotamers, and ¹³C NMR provided confirmation of the carbon skeleton. rsc.org

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For various synthesized organic molecules, HRMS provides a precise mass measurement that corroborates the proposed chemical formula. rsc.org Combined, NMR and MS data provide compelling evidence for the structural identity of a compound like this compound. nih.gov

Table 2: Illustrative Spectroscopic Data for a Substituted Benzene (B151609) Derivative

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7-8 ppm), singlets for methoxy (B1213986) (δ ~3.9 ppm) and acetyl (δ ~2.6 ppm) protons. | Confirms the presence of the substituted benzene ring and the methoxy and acetyl functional groups. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon (~197 ppm), and methyl carbons. | Corroborates the carbon framework of the molecule. |

| HRMS | Precise m/z value corresponding to the molecular formula C₉H₉ClO₄S. | Confirms the elemental composition. |

Note: This table is a generalized representation of expected data based on the structure of this compound and data from related compounds.

Quantum Chemical Calculations

Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and molecular properties. For substituted benzenesulfonyl chlorides, DFT calculations can elucidate the mechanism of reactions such as electrochemical reduction. A study on nitro-substituted benzenesulfonyl chlorides employed DFT calculations at the B3LYP level with a 6-311G++(2d,p) basis set to analyze the electron transfer mechanism. cdnsciencepub.comscholaris.ca These calculations helped to rationalize the observed electrochemical behavior, showing that the mechanism (stepwise vs. concerted) depends on the position of the substituent on the phenyl ring. cdnsciencepub.comscholaris.ca Such computational studies on this compound could predict its reactivity and the pathways of its chemical transformations. DFT calculations have also been used to complement experimental studies on the synthesis of sulfonamides, with computed structural and spectroscopic data showing good agreement with experimental results. researchgate.net

The electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals, are key to understanding its reactivity. Quantum chemical calculations are essential for obtaining this information. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical stability of a molecule. mdpi.com

In computational studies of thiophene (B33073) sulfonamide derivatives, DFT calculations were used to determine the energies of the HOMO and LUMO, and the resulting energy gap was used to assess the stability of the compounds. mdpi.com Similarly, for a series of allyl sulfonamides, calculations revealed that the HOMO and LUMO were typically antibonding orbitals located on the aromatic ring and other functional groups, providing insights into the sites susceptible to nucleophilic or electrophilic attack. scielo.br For this compound, such calculations could map the electron density distribution and identify the most reactive sites in the molecule.

Table 3: Example of Calculated Molecular Orbital Energies for a Sulfonamide Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.19 |

| HOMO-LUMO Gap | 4.66 |

Note: Data is illustrative and based on findings for related sulfonamide structures. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) and Ligand Design

In the contemporary drug discovery and development landscape, in silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. Computational chemistry offers a powerful lens through which the intricate relationships between a molecule's structure and its biological activity can be elucidated. For a compound such as this compound, these computational approaches can provide profound insights into its potential as a scaffold for ligand design, guiding the synthesis of derivatives with enhanced potency and selectivity.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to the active site of a protein, providing a structural basis for its biological activity. For derivatives of this compound, molecular docking simulations can be a pivotal step in identifying potential protein targets and optimizing interactions to improve binding affinity.

In a typical molecular docking study, a three-dimensional model of the target protein is used as a receptor. The ligand, in this case, a derivative of this compound, is then conformationally sampled and placed into the binding site of the receptor. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

For instance, in the pursuit of novel inhibitors for enzymes implicated in disease, such as kinases or proteases, molecular docking can reveal key interactions. The sulfonyl chloride moiety of this compound is a reactive group that can form covalent bonds with nucleophilic residues like serine, threonine, or cysteine in a protein's active site. Docking simulations can help identify residues in proximity to the sulfonyl chloride, suggesting a covalent mechanism of inhibition. The acetyl and methoxy groups can also be explored for their potential to form hydrogen bonds or engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

A hypothetical docking study of a 5-Acetyl-2-methoxybenzenesulfonamide derivative into the active site of a target protein might yield the following interaction data:

| Interacting Residue | Interaction Type | Distance (Å) |

| Serine 195 | Covalent Bond | 1.8 |

| Glycine 193 | Hydrogen Bond (backbone) | 2.5 |

| Phenylalanine 41 | Pi-Pi Stacking | 3.8 |

| Valine 216 | Hydrophobic Interaction | 4.2 |

This table is illustrative and based on common interactions observed in molecular docking studies.

Such detailed interaction maps are invaluable for medicinal chemists, providing a rational basis for structural modifications to enhance binding affinity and, consequently, biological activity.

QSAR Methodologies (e.g., CoMFA/CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful for understanding the steric and electrostatic requirements for a ligand to bind to its target.

In a 3D-QSAR study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. For a series of derivatives of this compound, this would involve aligning the benzenesulfonyl chloride core.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. These field values are then used as independent variables in a partial least squares (PLS) regression analysis to build a model that correlates these fields with the observed biological activities. The resulting CoMFA contour maps highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA , in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. semanticscholar.org

The statistical robustness of CoMFA and CoMSIA models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value indicates good predictive ability of the model. nih.gov

A hypothetical summary of a 3D-QSAR study on a series of this compound analogs could be represented as follows:

| Model | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) |

| CoMFA | 0.65 | 0.92 | 55 | 45 |

| CoMSIA | 0.71 | 0.95 | 30 | 25 |

This table is a hypothetical representation of 3D-QSAR statistical data.

The contour maps generated from such a study would visually guide the design of new compounds. For example, a map might indicate that a bulky, electropositive substituent at the acetyl group's methyl position would enhance activity, while a bulky group near the methoxy substituent would be detrimental.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Studies

A significant hurdle in drug development is poor pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A compound may exhibit excellent potency in vitro but fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. Predictive ADME models are computational tools that estimate these properties based on a molecule's structure, allowing for the early identification and filtering of compounds with potentially poor pharmacokinetic profiles.

For this compound and its potential derivatives, a suite of in silico ADME models can be employed to predict key parameters. These predictions are often based on large datasets of experimentally determined properties and employ various machine learning or empirical modeling techniques.

Key ADME properties that can be predicted include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential can be estimated.

Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD) are crucial for understanding where the compound will go in the body.

Metabolism: The likelihood of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) can be predicted, which is a major determinant of a drug's half-life and potential for drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, models may provide insights into the likely route of elimination.

A predictive ADME profile for a hypothetical derivative of this compound might look like this:

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 90 | High |

| Caco-2 Permeability (logPapp) | > 0.9 | High |

| Plasma Protein Binding (%) | > 95 | High |

| BBB Permeation | Low | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

This table provides an example of a predictive ADME profile.

Advanced Research Applications of 5 Acetyl 2 Methoxybenzenesulfonyl Chloride Derivatives

Exploration in Chemical Biology

The unique structural features of 5-acetyl-2-methoxybenzenesulfonyl chloride derivatives make them valuable tools in chemical biology for probing and modulating the function of various proteins.

Modulators of Protein Function (e.g., Histone Acetyltransferases)

Histone Acetyltransferases (HATs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone proteins. The modulation of HAT activity is a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.

Recent research has focused on the design and synthesis of novel HAT modulators. One such class of compounds is based on the N-phenylbenzamide scaffold. While direct synthesis from this compound is not explicitly detailed in readily available literature, the core benzamide (B126) structure is a key feature. It is plausible that derivatives of this compound could serve as precursors to such molecules. For instance, conversion of the sulfonyl chloride to a sulfonamide, followed by subsequent chemical transformations, could yield compounds with the desired N-phenylbenzamide core.

A notable example of a synthetic HAT modulator is N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB), which has been shown to activate p300 HAT activity. nih.gov Structure-activity relationship (SAR) studies on N-phenylbenzamide analogs have revealed that modifications to the side chains can lead to compounds that either activate or inhibit p300 activity, highlighting the tunability of this scaffold. researchgate.netbiorxiv.org

Bromodomain Inhibitors

Bromodomains are protein modules that recognize and bind to acetylated lysine residues, playing a critical role in the assembly of protein complexes that regulate gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins are key epigenetic readers, and their inhibition has emerged as a promising therapeutic approach for cancer and inflammatory diseases.

A prominent class of BET bromodomain inhibitors is based on a triazole-containing scaffold. These compounds act as mimics of acetylated lysine and disrupt the interaction between BET proteins and histones. nih.govacs.org For example, triazolobenzodiazepines have been developed as potent BET bromodomain inhibitors with excellent activity in leukemia cells. nih.gov While a direct synthetic route from this compound to these complex heterocyclic systems is not established, the exploration of benzenesulfonyl chloride derivatives in the synthesis of novel heterocyclic systems remains an active area of research. The development of these inhibitors showcases the importance of creating scaffolds that can effectively mimic protein-protein interactions.

Enzyme Inhibitors (e.g., α-Glucosidase, α-Amylase, PTP1B, VEGFR-2)

Derivatives of benzenesulfonyl chlorides have been extensively investigated as inhibitors of various enzymes implicated in disease. A notable study focused on a series of fluorinated benzenesulfonic esters derived from the reaction of substituted 2-hydroxy-3-nitroacetophenones with various phenylsulfonyl chlorides. nih.gov These compounds, which share a structural resemblance to potential derivatives of this compound, have been evaluated for their inhibitory activity against several key enzymes.

α-Glucosidase and α-Amylase Inhibitors: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy in the management of type 2 diabetes. Several of the synthesized benzenesulfonic ester derivatives displayed potent inhibitory activity against α-glucosidase, with some also showing moderate inhibition of α-amylase. nih.gov This dual inhibitory action is considered beneficial for controlling postprandial hyperglycemia with potentially fewer gastrointestinal side effects. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.gov Certain benzenesulfonic ester derivatives have demonstrated inhibitory activity against PTP1B, suggesting their potential as anti-diabetic agents. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. nih.govnih.gov The investigated benzenesulfonic ester derivatives also showed inhibitory potential against VEGFR-2, indicating their possible application as anti-angiogenic agents. nih.gov

The inhibitory activities of selected benzenesulfonic ester derivatives are summarized in the table below.

Table 1: Inhibitory Activity of Selected Benzenesulfonic Ester Derivatives

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | PTP1B IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

|---|---|---|---|---|

| 2a | 5.6 ± 0.038 | > 50 | 11.2 ± 0.024 | 12.6 ± 0.045 |

| 2d | 6.4 ± 0.012 | > 50 | 10.5 ± 0.051 | 11.9 ± 0.031 |

| 2e | 3.1 ± 0.043 | 12.5 ± 0.034 | 9.8 ± 0.042 | 10.7 ± 0.028 |

| 2v | 3.0 ± 0.014 | 10.8 ± 0.019 | 8.9 ± 0.033 | 9.5 ± 0.017 |

| **Acarbose*** | 6.4 ± 0.134 | 4.9 ± 0.098 | - | - |

| **Suramin**** | - | - | 7.6 ± 0.112 | - |

| **Sorafenib***** | - | - | - | 8.7 ± 0.104 |

*Standard inhibitor for α-glucosidase and α-amylase. **Standard inhibitor for PTP1B. ***Standard inhibitor for VEGFR-2. Data sourced from a study on fluorinated benzenesulfonic ester derivatives. nih.gov

Development of Receptor Ligands

The versatility of the this compound scaffold also extends to the development of ligands for G-protein coupled receptors (GPCRs), which are important drug targets.

5-HT₆ Receptor Ligands

The serotonin (B10506) 5-HT₆ receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. A significant class of 5-HT₆ receptor ligands is the N-arylsulfonylindoles. nih.govscilit.com These compounds can be synthesized by reacting an indole (B1671886) derivative with a benzenesulfonyl chloride, such as this compound.

Research has shown that N₁-arylsulfonyltryptamines are potent ligands for the human 5-HT₆ receptor. For example, a 5-methoxy-1-benzenesulfonyl analogue demonstrated high affinity. nih.gov The arylsulfonyl moiety plays a crucial role in the binding of these ligands to the receptor. The affinity of these compounds can be modulated by varying the substituents on both the indole ring and the benzenesulfonyl group.

CRTH2 Antagonists

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor involved in allergic inflammation, making it a target for the treatment of asthma and other allergic diseases. Research in this area has led to the development of potent CRTH2 antagonists from ortho-phenylsulfonamido benzophenone (B1666685) derivatives. nih.govnih.gov These flexible molecules can be conformationally constrained to form more potent benzodiazepinone derivatives. nih.govnih.govacs.org

The synthesis of these antagonists involves the formation of a sulfonamide bond, a reaction for which this compound is a suitable starting material. By reacting with an appropriate aminobenzophenone, derivatives of this compound can be incorporated into these potent CRTH2 antagonists. The binding affinity of these compounds is significantly influenced by the substituents on the benzenesulfonyl and benzoyl portions of the molecule.

Table 2: CRTH2 Binding Affinity of Benzodiazepinone Derivatives

| Compound | R | CRTH2 Binding IC₅₀ (nM) (in buffer) | CRTH2 Binding IC₅₀ (nM) (in 50% plasma) |

|---|---|---|---|

| 5 | H | 5 | 60 |

| 6 | 4-F | 3 | 9 |

| 8 | 4-Cl | 4 | 13 |

| 12 | 4-CF₃ | 16 | 130 |

| 13 | 4-OCF₃ | 17 | 100 |

Data adapted from a study on benzodiazepinone derivatives as CRTH2 antagonists. acs.org

Sensitizers for Biological Pathways

Derivatives of this compound are being investigated for their potential to modulate various biological pathways, with a particular focus on sensitizing cancer cells to therapeutic agents. The core structure of this compound provides a versatile scaffold for the synthesis of a variety of sulfonamide and other derivatives. Researchers have explored how modifications to this structure can lead to compounds with specific biological activities.

TRAIL-Induced Apoptosis Enhancement

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a naturally occurring protein that can selectively induce apoptosis, or programmed cell death, in cancer cells while sparing most normal cells. This selectivity makes TRAIL a promising candidate for cancer therapy. However, many types of cancer cells develop resistance to TRAIL-induced apoptosis, limiting its clinical efficacy. Consequently, there is significant interest in finding compounds that can sensitize resistant cancer cells to TRAIL.

Recent research has focused on the potential of novel synthetic compounds to act as TRAIL sensitizers. While extensive research exists on various classes of molecules that can enhance TRAIL-induced apoptosis, including flavonoids, chalcones, and other small molecules, specific studies detailing the application of this compound derivatives for this purpose are not extensively documented in publicly available scientific literature.

The general mechanism by which sensitizers enhance TRAIL-induced apoptosis often involves the upregulation of death receptors (DR4 and DR5) on the cancer cell surface, the downregulation of anti-apoptotic proteins (such as Bcl-2, Bcl-xL, and survivin), or the activation of pro-apoptotic signaling pathways. For instance, some sensitizing compounds have been shown to increase the expression of DR5, a key receptor for TRAIL, thereby making the cancer cells more susceptible to its apoptotic signal.

While direct evidence linking derivatives of this compound to TRAIL sensitization is limited, the broader class of sulfonamides has been explored for various anticancer activities. A patent application has described the use of this compound as a reactant in the synthesis of acylsulfonamide compounds that act as KAT6A inhibitors. google.com These inhibitors are noted to play a role in cellular senescence, a process distinct from but related to cell fate determination. google.com However, this application does not directly address the enhancement of TRAIL-induced apoptosis.

Further investigation is required to establish a definitive link between derivatives of this compound and the enhancement of TRAIL-induced apoptosis. Such research would typically involve synthesizing a library of derivatives and screening them in TRAIL-resistant cancer cell lines.

Below is a hypothetical data table illustrating the type of results that would be sought in such a study.

Hypothetical Screening Data of this compound Derivatives for TRAIL Sensitization

| Compound Derivative | Cancer Cell Line | TRAIL Concentration (ng/mL) | Apoptosis Rate (%) with TRAIL alone | Apoptosis Rate (%) with Derivative + TRAIL | Fold Increase in Apoptosis |

|---|---|---|---|---|---|

| Derivative A | Colon Cancer (HT-29) | 50 | 8 | 35 | 4.38 |

| Derivative B | Colon Cancer (HT-29) | 50 | 8 | 12 | 1.50 |

| Derivative C | Prostate Cancer (PC-3) | 100 | 12 | 48 | 4.00 |

| Derivative D | Prostate Cancer (PC-3) | 100 | 12 | 15 | 1.25 |

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Synthesis

The synthesis of 5-Acetyl-2-methoxybenzenesulfonyl chloride and its derivatives traditionally relies on stoichiometric chlorosulfonation reactions, which often involve harsh reagents and generate significant waste. Future research should pivot towards the development of catalytic systems to enhance efficiency, selectivity, and sustainability.

One promising direction is the exploration of metal-catalyzed C-H activation/sulfonylation. Transition metal catalysts, such as those based on palladium, rhodium, or copper, could enable the direct introduction of the sulfonyl chloride group onto a pre-existing 2-methoxyacetophenone (B1211565) scaffold, bypassing the need for less selective electrophilic aromatic substitution. The development of ligands that can precisely control the regioselectivity of this transformation will be paramount.

Furthermore, leveraging solid-supported catalysts or developing flow chemistry processes could offer significant advantages. Immobilized catalysts would simplify product purification and catalyst recycling, aligning with the principles of green chemistry. Flow reactors could provide better control over reaction parameters, enhance safety, and allow for scalable, continuous production.

| Catalyst Type | Potential Advantages | Research Focus |

| Transition Metal Catalysts (Pd, Rh, Cu) | High selectivity, milder reaction conditions | Ligand design for regiocontrol |

| Solid-Supported Catalysts | Ease of separation, reusability | Catalyst stability and leaching studies |

| Biocatalysts (e.g., engineered enzymes) | High specificity, environmentally benign | Enzyme screening and evolution |

Stereoselective and Enantioselective Synthesis of Complex Derivatives

The introduction of chirality into molecules is a critical step in the development of many modern pharmaceuticals. For derivatives of this compound, the acetyl group serves as a convenient handle for introducing stereocenters. Future research should focus on the stereoselective and enantioselective synthesis of more complex derivatives.

For instance, asymmetric reduction of the ketone to a secondary alcohol would generate a chiral center. The development of chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, for enantioselective hydrogenation would be a key area of investigation. Similarly, enantioselective addition of nucleophiles to the carbonyl group could be achieved using chiral organocatalysts or metal complexes.

Another avenue involves the synthesis of chiral sulfoxide (B87167) derivatives from the corresponding sulfides. Asymmetric oxidation of a thioether precursor to a chiral sulfoxide using catalysts like chiral titanium complexes with hydroperoxides would introduce a stereogenic sulfur atom, adding another layer of structural complexity and potential for specific biological interactions.

Integrated Computational and Experimental Approaches for Structure-Based Design

The integration of computational modeling with experimental synthesis and testing can significantly accelerate the drug discovery process. For derivatives of this compound, a combined approach would be highly beneficial for designing molecules with specific biological activities.

Initially, computational docking studies can be employed to predict the binding of virtual libraries of 5-Acetyl-2-methoxybenzenesulfonamide derivatives to the active sites of various enzymes or receptors. nih.gov This can help in prioritizing synthetic targets. For instance, benzenesulfonamide (B165840) derivatives have been studied as inhibitors of carbonic anhydrase, and similar in-silico screening could be applied to targets relevant to this scaffold. nih.govresearchgate.net

Molecular dynamics simulations can then be used to study the stability of the ligand-protein complexes and to understand the key interactions driving binding affinity. These computational insights can guide the rational design of new derivatives with improved potency and selectivity. The synthesized compounds would then be evaluated in vitro to validate the computational predictions, creating a feedback loop for further optimization.

| Computational Technique | Application | Desired Outcome |

| Molecular Docking | Virtual screening of compound libraries | Identification of potential biological targets and hit compounds |

| Molecular Dynamics | Simulating ligand-protein interactions | Understanding binding stability and mechanism |

| ADME/Tox Prediction | In-silico prediction of pharmacokinetic and toxicity profiles | Early assessment of drug-like properties |

Exploration of New Biological Targets and Mechanisms of Action

While the biological activity of this compound itself is not well-documented, its structural motifs are present in compounds with known biological activities. The acetophenone (B1666503) moiety is found in natural products with a range of effects, and sulfonamides are a well-established class of therapeutic agents. ontosight.ainih.gov

Future research should systematically explore the potential biological targets of derivatives of this compound. This could involve high-throughput screening against a panel of enzymes and receptors implicated in various diseases, such as cancer, inflammation, and infectious diseases. For example, some acetophenone derivatives have shown potential as antimicrobial and anti-inflammatory agents. ontosight.ai

Once a promising biological activity is identified, detailed mechanistic studies would be necessary to elucidate the mode of action. This could involve techniques such as enzyme kinetics, cell-based assays, and proteomics to identify the specific molecular pathways being modulated. The anti-proliferative activity of some benzenesulfonamide derivatives, for instance, has been linked to the inhibition of carbonic anhydrase IX. rsc.org

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry should be integrated into all stages of research and development involving this compound. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A key area for improvement is the development of greener methods for the synthesis of the sulfonyl chloride itself. Traditional methods often use chlorosulfonic acid, which is highly corrosive and produces significant amounts of acidic waste. Alternative, more environmentally benign methods, such as the oxidative chlorination of thiols or the use of sulfuryl chloride with a recyclable catalyst, should be explored. rsc.org The use of water as a solvent in the synthesis of sulfonamides from sulfonyl chlorides has also been reported as a greener alternative. sci-hub.se

Furthermore, the development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates can significantly reduce solvent usage and waste generation. For example, a one-pot synthesis of sulfonamides from thiols has been demonstrated. rsc.org The adoption of such strategies will be crucial for the sustainable development of any potential therapeutic agents derived from this scaffold.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 5-acetyl-2-methoxybenzenesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation of vapors. Use flame-retardant antistatic clothing, chemically resistant gloves (e.g., nitrile), and ensure proper ventilation . For spills, sweep or vacuum material into a sealed container; avoid water or solvents to prevent electrostatic discharge .

- Storage : Keep containers tightly closed in dry, well-ventilated areas. Reseal opened containers immediately and store upright to prevent leakage .

- PPE : Use eye wash stations and safety showers nearby. Inspect gloves before use and dispose of contaminated gloves per laboratory waste protocols .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Methodological Answer :

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or vacuum distillation under inert atmospheres minimizes decomposition. Monitor temperature to avoid exceeding 87°C (based on analogous sulfonyl chloride stability data) .

- Validation : Thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) confirms purity. NMR (¹H/¹³C) and FT-IR spectroscopy verify structural integrity, particularly the sulfonyl chloride (-SO₂Cl) and acetyl (-COCH₃) groups .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Stable at room temperature but decomposes at >80°C, releasing CO and other hazardous byproducts. Avoid open flames and static electricity .

- Hydrolytic Sensitivity : Reacts vigorously with water, releasing HCl. Use anhydrous solvents (e.g., THF, DCM) and dry reaction conditions. For aqueous workups, quench slowly with ice-cold NaHCO₃ .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and yield?

- Methodological Answer :

- Stepwise Synthesis : Start with 4-methoxybenzene-1-sulfonyl chloride. Introduce acetyl groups via Friedel-Crafts acylation (AlCl₃ catalyst, acetyl chloride) at low temperatures (0–5°C) to minimize side reactions .

- Yield Optimization : Use Na₂SO₃/NaHCO₃ for sulfonation steps (99% yield) and Pd/C hydrogenation for nitro-group reduction (90% yield). Monitor reaction progress via LC-MS to identify intermediates .

- Challenges : Competing reactions (e.g., over-nitration) require controlled HNO₃ addition and temperature gradients .

Q. How do researchers resolve contradictions in reported stability data for sulfonyl chlorides under oxidative conditions?

- Methodological Answer :

- Contradiction Analysis : While safety data sheets (SDS) state stability under recommended conditions , decomposition risks arise in oxidative environments (e.g., HNO₃-mediated nitration). Validate stability via accelerated aging studies (40°C/75% RH for 14 days) and track degradation via GC-MS .

- Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) or store under nitrogen to suppress free-radical degradation .

Q. What advanced spectroscopic methods differentiate this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The methoxy (-OCH₃) group resonates at δ 3.8–4.0 ppm, while the acetyl proton appears as a singlet at δ 2.6 ppm. Coupling patterns distinguish ortho/para substituents .

- Raman Spectroscopy : The sulfonyl chloride stretch (1370–1390 cm⁻¹) and acetyl C=O (1680–1700 cm⁻¹) provide unique fingerprints .

- X-ray Crystallography : Resolve steric effects from the acetyl and methoxy groups, confirming dihedral angles and crystal packing .

Q. What are the compatibility challenges when using this compound in Pd-catalyzed cross-coupling reactions?

- Methodological Answer :

- Incompatibilities : The sulfonyl chloride group reacts with Pd(0) catalysts, forming inactive Pd-S complexes. Use Pd(II) precursors (e.g., Pd(OAc)₂) or ligand-accelerated systems (e.g., XPhos) to bypass deactivation .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may hydrolyze the sulfonyl chloride. Pre-dry solvents over molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products